molecular formula C21H24N4 B4164815 Diethyl(2-{9-methyl-6H-indolo[2,3-B]quinoxalin-6-YL}ethyl)amine

Diethyl(2-{9-methyl-6H-indolo[2,3-B]quinoxalin-6-YL}ethyl)amine

Cat. No.: B4164815
M. Wt: 332.4 g/mol
InChI Key: ZELKVDGRMSLFAM-UHFFFAOYSA-N
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Description

Diethyl(2-{9-methyl-6H-indolo[2,3-B]quinoxalin-6-YL}ethyl)amine: is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indoloquinoxaline core, which is a fused heterocyclic system, and a diethylaminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(2-{9-methyl-6H-indolo[2,3-B]quinoxalin-6-YL}ethyl)amine typically involves multiple steps, starting with the formation of the indoloquinoxaline core. One common method involves the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid catalyst such as acetic acid or hydrochloric acid . The resulting intermediate can then be further functionalized through various reactions, including alkylation with diethylamine under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Mechanism of Action

The primary mechanism of action of Diethyl(2-{9-methyl-6H-indolo[2,3-B]quinoxalin-6-YL}ethyl)amine involves DNA intercalation. The planar structure of the indoloquinoxaline core allows it to insert between DNA base pairs, disrupting the normal function of DNA and leading to cytotoxic effects . This mechanism is responsible for its anticancer and antiviral activities.

Properties

IUPAC Name

N,N-diethyl-2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-4-24(5-2)12-13-25-19-11-10-15(3)14-16(19)20-21(25)23-18-9-7-6-8-17(18)22-20/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELKVDGRMSLFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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